Ethyl 3-[(2E)-3-(2H-1,3-benzodioxol-5-YL)prop-2-enamido]-1H-indole-2-carboxylate
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Overview
Description
C175-0062 is a compound known for its role as a monoamine oxidase B inhibitor. It is primarily used in research focused on neurodegenerative disorders such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis .
Preparation Methods
The synthetic routes and reaction conditions for C175-0062 are not explicitly detailed in the available literature. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring purity and consistency .
Chemical Reactions Analysis
C175-0062 undergoes various chemical reactions, primarily involving its role as a monoamine oxidase B inhibitor. The types of reactions it undergoes include:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
C175-0062 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in relation to neurodegenerative disorders.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
C175-0062 exerts its effects by inhibiting monoamine oxidase B, an enzyme involved in the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, C175-0062 increases the levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative disorders. The molecular targets and pathways involved include the monoamine oxidase B enzyme and the associated neurotransmitter pathways .
Comparison with Similar Compounds
C175-0062 is unique in its specific inhibition of monoamine oxidase B. Similar compounds include:
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A monoamine oxidase B inhibitor with similar applications.
Safinamide: A reversible monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Compared to these compounds, C175-0062 may offer unique advantages in terms of its specific binding properties and effects on neurodegenerative disorders .
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H18N2O5/c1-2-26-21(25)20-19(14-5-3-4-6-15(14)22-20)23-18(24)10-8-13-7-9-16-17(11-13)28-12-27-16/h3-11,22H,2,12H2,1H3,(H,23,24)/b10-8+ |
InChI Key |
GGHPUMXBDYTGJS-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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